molecular formula C16H18Cl2N2O3S B2692448 2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448075-80-6

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

Cat. No. B2692448
CAS RN: 1448075-80-6
M. Wt: 389.29
InChI Key: JTVHPMNEVXXRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide, also known as DAS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Scientific Research Applications

Pharmacological Applications and Medicinal Chemistry

  • Endothelin Receptor Antagonists: Research into biphenylsulfonamides, closely related to the chemical structure of interest, has led to the identification of novel series of endothelin-A (ETA) selective antagonists. These compounds, through strategic substitutions, exhibit improved binding and functional activity, showing promise in inhibiting the pressor effect caused by endothelin-1, indicating potential therapeutic applications in cardiovascular diseases (N. Murugesan et al., 1998).

Synthetic and Molecular Chemistry

  • Steric Hindrance and Molecular Electronics: The synthesis and structural characterization of sterically hindered sulfonamide derivatives have been explored, providing insight into their electronic structure and reaction kinetics. This research is foundational for the development of new materials with potential electronic applications (L. Rublova et al., 2017).
  • Photodynamic Therapy for Cancer: A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for treating cancer (M. Pişkin et al., 2020).

Biological Evaluation and Drug Development

  • Antitumor Activity: Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, providing a basis for the development of new anticancer agents (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Safety and Hazards

As with any chemical compound, it’s important to handle “2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide” with care. Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,5-dichloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3S/c1-20(2)13-6-3-11(4-7-13)15(21)10-19-24(22,23)16-9-12(17)5-8-14(16)18/h3-9,15,19,21H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHPMNEVXXRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

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